molecular formula C18H17N3O4S B11025582 2-methyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide

2-methyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11025582
M. Wt: 371.4 g/mol
InChI Key: KTXHIWDFTCGBRU-UHFFFAOYSA-N
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Description

2-methyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the sulfamoylbenzyl group suggests possible interactions with biological targets, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of the Sulfamoylbenzyl Group: This step involves the reaction of the isoquinoline derivative with a sulfamoylbenzyl chloride under basic conditions.

    Final Modifications: Additional steps may include methylation and carboxamide formation through standard organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the isoquinoline ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with enzymes and receptors.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylbenzyl group may enhance binding affinity to these targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds like berberine and papaverine.

    Sulfamoylbenzyl Compounds: Sulfamethoxazole and sulfadiazine.

Uniqueness

What sets 2-methyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide apart is its unique combination of the isoquinoline core with the sulfamoylbenzyl group, potentially offering a distinct profile of biological activity and therapeutic potential.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

2-methyl-1-oxo-N-[(4-sulfamoylphenyl)methyl]isoquinoline-4-carboxamide

InChI

InChI=1S/C18H17N3O4S/c1-21-11-16(14-4-2-3-5-15(14)18(21)23)17(22)20-10-12-6-8-13(9-7-12)26(19,24)25/h2-9,11H,10H2,1H3,(H,20,22)(H2,19,24,25)

InChI Key

KTXHIWDFTCGBRU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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